Z-D-Meala-OH
Overview
Description
Z-D-Meala-OH, also known as (2R)-2-(benzyloxy)carbonylamino]propanoic acid, is an unnatural amino acid derivative. It is commonly used in organic synthesis, particularly in the construction of peptide chains. This compound exhibits stereoselectivity, making it valuable for preparing polypeptides or proteins with specific structures and activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Z-D-Meala-OH typically involves multi-step synthesis. One common method is the hydrolysis of the this compound methyl ester with an appropriate acid, followed by purification to obtain the target compound . Another method involves the N-methylation of the parent amino acid derivatives using sodium hydride and methyl iodide in tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Z-D-Meala-OH undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Z-D-Meala-OH has a wide range of scientific research applications:
Chemistry: Used in the synthesis of peptides and proteins with specific structures.
Biology: Studied for its role in protein engineering and enzyme catalysis.
Medicine: Potential therapeutic applications due to its ability to modify peptide structures.
Industry: Utilized in the production of specialized peptides for research and development.
Mechanism of Action
The mechanism of action of Z-D-Meala-OH involves its incorporation into peptide chains, where it can influence the structure and function of the resulting peptides. The benzyloxycarbonyl group provides protection during synthesis, which can be removed under specific conditions to reveal the active amino acid. This compound can interact with various molecular targets, including enzymes and receptors, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-methylalanine: Another N-methylated amino acid used in peptide synthesis.
N-benzyloxycarbonylalanine: Similar protective group used in peptide synthesis.
N-methylserine: Used in the synthesis of peptides with specific structural requirements.
Uniqueness
Z-D-Meala-OH is unique due to its combination of the benzyloxycarbonyl protective group and the N-methylation, which provides specific stereoselectivity and stability during peptide synthesis. This makes it particularly valuable for creating peptides with precise structural and functional properties .
Properties
IUPAC Name |
(2R)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEQKVZQPWSOTI-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426401 | |
Record name | Z-D-MEALA-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68223-03-0 | |
Record name | Z-D-MEALA-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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